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Compound of Interest

Compound Name: 6-Methoxyquinolin-2-amine

Cat. No.: B055851 Get Quote

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of

numerous therapeutic agents, most notably in the realm of antimalarial drugs like quinine and

primaquine.[1][2] The introduction of substituents, such as the methoxy (-OCH₃) group at the 6-

position and an amine (-NH₂) group at the 2-position, can significantly modulate the molecule's

electronic properties, reactivity, and biological activity. 6-Methoxyquinolin-2-amine serves as

a crucial building block for more complex molecules, including probes for imaging α-synuclein

aggregates implicated in Parkinson's disease.

Theoretical studies, primarily leveraging Density Functional Theory (DFT), have become

indispensable for predicting molecular properties before undertaking costly and time-

consuming synthesis and experimental testing.[3] These computational methods allow for the

elucidation of molecular geometry, vibrational frequencies for spectroscopic analysis, electronic

characteristics, and reactivity, providing a deep understanding of the molecule at an atomic

level.[4][5] Furthermore, molecular docking simulations can predict the binding affinity and

interaction patterns of 6-Methoxyquinolin-2-amine with biological targets, guiding the design

of new and more potent therapeutic agents.[6][7]

This guide outlines the logical workflow for a comprehensive theoretical investigation, from

initial geometry optimization to the prediction of potential biological interactions.
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Computational Workflow

Structure Optimization
(DFT/B3LYP)

Vibrational Analysis
(FT-IR & FT-Raman)

Electronic Property Analysis
(HOMO-LUMO, MEP)

Data Interpretation & Application
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Molecular Docking Workflow

1. Obtain Protein Structure
(e.g., PfLDH from PDB)

2. Prepare Protein
(Remove water, add hydrogens)

4. Define Binding Site
(Grid Box Generation)

3. Prepare Ligand
(Optimize 3D structure, assign charges)

5. Run Docking Simulation
(e.g., AutoDock Vina)

6. Analyze Results
(Binding Energy, Interactions)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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